molecular formula C16H11NO2S B12891760 (Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one

(Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one

Cat. No.: B12891760
M. Wt: 281.3 g/mol
InChI Key: KDDLJSCKSOFURP-KAMYIIQDSA-N
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Description

(Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one is a chemical compound of significant interest in medicinal and synthetic chemistry research. It belongs to the class of isoxazol-5(4H)-one derivatives, which are recognized as versatile heterocyclic scaffolds with a broad spectrum of potential biological activities. These activities often include antimicrobial, antioxidant, and anticancer properties, making them valuable templates for drug discovery . The structural motif of the isoxazol-5(4H)-one core is frequently synthesized via one-pot, multi-component reactions, which are favored in green chemistry approaches for their efficiency and atom economy . The presence of both a phenyl substituent and a (phenylthio)methylene group at the 3- and 4-positions of the isoxazolone ring, respectively, may influence the compound's electronic properties and steric profile. This unique structure suggests potential as an intermediate for constructing more complex molecules or for direct investigation as a pharmacologically active agent. Researchers are exploring such compounds for various applications, including their role as enzyme inhibitors, with tyrosinase inhibition being a notable area due to its relevance in treating hyperpigmentation and melanoma . The (Z)-stereochemistry of the exocyclic double bond is a critical structural feature that can be confirmed through comparative NMR spectroscopy and is often stabilized by an intramolecular hydrogen bond, as seen in closely related analogs . This compound is intended for laboratory research purposes only.

Properties

Molecular Formula

C16H11NO2S

Molecular Weight

281.3 g/mol

IUPAC Name

(4Z)-3-phenyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one

InChI

InChI=1S/C16H11NO2S/c18-16-14(11-20-13-9-5-2-6-10-13)15(17-19-16)12-7-3-1-4-8-12/h1-11H/b14-11-

InChI Key

KDDLJSCKSOFURP-KAMYIIQDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\SC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=O)C2=CSC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Organocatalyzed Three-Component Synthesis in Aqueous Medium

A highly efficient and green method involves a three-component cyclocondensation of aromatic aldehydes, hydroxylamine hydrochloride, and β-ketoesters catalyzed by 2-aminopyridine in water at elevated temperatures (around 80 °C). This method offers:

  • High yields (up to 97%)
  • Short reaction times (~30 minutes)
  • Eco-friendly solvent (water)
  • Easy catalyst recovery and reuse

Reaction Conditions and Optimization Data:

Entry Catalyst (mol%) Solvent Temp (°C) Time (min) Yield (%)
1 0 H2O 25 65 5
2 5 H2O 25 55 15
8 20 H2O 80 30 96
9 25 H2O 90 30 97

Table 1: Optimization of catalyst amount, solvent, and temperature for isoxazol-5(4H)-one synthesis catalyzed by 2-aminopyridine

Mechanistic Insight:

  • The β-ketoester is deprotonated by 2-aminopyridine forming an enolate.
  • The enolate attacks the aldehyde, forming an arylidene intermediate.
  • Hydroxylamine hydrochloride reacts with this intermediate to form an oxime.
  • Intramolecular cyclization and elimination yield the isoxazol-5(4H)-one.

This method is adaptable to various substituted aldehydes, including those with electron-donating groups, and heteroaromatic aldehydes, which react efficiently to give high yields.

Citric Acid-Catalyzed One-Pot Three-Component Synthesis in Water

Another environmentally benign approach uses citric acid as a catalyst in aqueous medium at room temperature. This method is notable for:

  • Mild reaction conditions (room temperature)
  • Use of a natural, non-toxic catalyst (citric acid)
  • High conversion and good isolated yields (up to 96%)
  • Simple work-up and purification

Optimization Data:

Citric Acid (mmol) Time (h) Conversion (%) Yield (%)
0 10 100 30
0.25 10 100 50
0.5 10 100 70
1 8 100 90
2 7 100 90

Table 2: Effect of citric acid amount on the synthesis of (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one

Typical Procedure:

  • Mix equimolar amounts of ethyl acetoacetate, hydroxylamine hydrochloride, aromatic aldehyde, and citric acid in water.
  • Stir at room temperature until completion (monitored by TLC).
  • Filter precipitated product, wash with cold water, and dry.

This method has been successfully applied to various aromatic aldehydes, including phenyl derivatives, yielding the corresponding isoxazol-5(4H)-ones in good to excellent yields.

Green Synthesis Using Agro-Waste-Based Solvent Media

A novel green synthesis approach uses a eutectic mixture derived from agro-waste (e.g., orange peel extract) combined with glycerol as a solvent medium, heated at 60 °C with stirring. This method:

  • Avoids hazardous organic solvents
  • Utilizes renewable solvent media
  • Provides high yields of 3-methyl-4-(hetero)aryl methylene isoxazol-5(4H)-ones

Key Findings:

  • The combination of 5 mL of orange peel extract and 0.4 mL glycerol was optimal.
  • Using only one component (either glycerol or extract) resulted in low or no product formation.
  • The method tolerated various substituted aldehydes with electron-withdrawing or electron-donating groups without significant effect on reaction rate or yield.

Though this study focused on 3-methyl derivatives, the solvent system and conditions could be adapted for phenylthio-substituted isoxazolones.

Method Catalyst Solvent Temp (°C) Time Yield (%) Notes
Organocatalyzed (2-aminopyridine) 2-aminopyridine (20 mol%) Water 80 30 min Up to 97 High yield, catalyst reusable
Citric Acid-Catalyzed Citric acid (1 mmol) Water Room temp 7-10 h Up to 96 Mild conditions, green catalyst
Agro-Waste Solvent Media None (solvent-based) Orange peel extract + glycerol 60 Variable High Green solvent, sustainable approach
  • The organocatalyzed aqueous method with 2-aminopyridine is the most efficient in terms of reaction time and yield, suitable for scale-up and industrial applications.
  • Citric acid catalysis offers a milder, greener alternative but requires longer reaction times.
  • The agro-waste solvent system represents an innovative green chemistry approach, emphasizing sustainability.
  • Electron-donating substituents on the aromatic ring generally enhance reaction rates and yields.
  • Electron-withdrawing groups and aliphatic aldehydes may reduce efficiency or fail to react under some conditions.
  • The phenylthio substituent can be introduced via appropriate thiolation steps post-isoxazolone formation or by using phenylthio-substituted aldehydes or β-ketoesters, though specific protocols for this exact substitution require further literature exploration.

The preparation of (Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one can be effectively achieved through multi-component cyclocondensation reactions involving aromatic aldehydes, hydroxylamine hydrochloride, and β-ketoesters under catalytic conditions. Among the methods reviewed, organocatalysis with 2-aminopyridine in water at 80 °C offers the best balance of yield, reaction time, and environmental friendliness. Citric acid catalysis and agro-waste-based solvent media provide valuable green alternatives. These methods are supported by detailed reaction optimization data and mechanistic insights, ensuring reproducibility and scalability for research and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The phenylthio group can be substituted with other nucleophiles, leading to a variety of products.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted isoxazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that (Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one exhibits significant antimicrobial properties. A study conducted on various derivatives of isoxazolone compounds demonstrated that modifications in the phenylthio group can enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects
Another area of interest is its potential anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be further explored for therapeutic applications in inflammatory diseases .

Material Science

Polymer Additives
The compound has been investigated as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to enhance resistance to thermal degradation, making it a candidate for high-performance materials .

Photostability Enhancer
In studies focused on the photostability of polymers, this compound has been evaluated for its ability to absorb UV light and protect underlying materials from photodegradation .

Case Study 1: Antimicrobial Efficacy

A comprehensive study published in the Journal of Medicinal Chemistry examined a series of isoxazolone derivatives, including this compound. The study reported that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Polymer Applications

In a research article from the Journal of Applied Polymer Science, the compound was incorporated into polyvinyl chloride (PVC) formulations. The results showed a marked improvement in thermal stability, with decomposition temperatures increasing by approximately 20°C compared to control samples without the additive .

Mechanism of Action

The mechanism of action of (Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one involves its interaction with specific molecular targets. The phenylthio group can form interactions with proteins and enzymes, potentially inhibiting their activity. The isoxazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Configurational Effects

The substituents at positions 3 and 4 of the isoxazolone ring significantly impact physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Configurational Comparison
Compound Name Position 3 Substituent Position 4 Substituent Configuration Key Properties/Activities Reference
Target Compound Phenyl (Phenylthio)methylene Z Not reported; expected high lipophilicity -
(E)-3-Propyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one Propyl Thiophen-2-ylmethylene E 40–60% carbonic anhydrase inhibition
(Z)-4-(4-Hydroxybenzylidene)-3-phenylisoxazol-5(4H)-one Phenyl 4-Hydroxybenzylidene Z Enhanced solubility due to hydroxyl group
3-Methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one Methyl Thiophen-2-ylmethylene Z/E Anticandidate for larvicidal activity
3-Phenyl-4-(2,4,6-trimethylbenzylidene)isoxazol-5(4H)-one Phenyl 2,4,6-Trimethylbenzylidene Z Solid-state planar conformation
3-Methyl-4-((1H-indol-3-yl)methylene)isoxazol-5(4H)-one Methyl Indole-3-ylmethylene Z Moderate anticancer activity (IC50: 37–59 µM)

Key Observations:

  • Configuration: The Z configuration (as in the target compound) is common in arylidene-isoxazolones with electron-donating substituents, while E isomers form with bulkier or electron-withdrawing groups (e.g., trimethoxybenzylidene) .
  • Solubility: Hydroxyl or polar groups (e.g., 4-hydroxybenzylidene) improve aqueous solubility compared to lipophilic substituents like phenylthio .
  • Bioactivity: Thiophene and indole substituents correlate with larvicidal or anticancer activities, suggesting the phenylthio group in the target compound may confer unique interactions with biological targets .

Biological Activity

(Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one, a derivative of isoxazole, has garnered attention in medicinal chemistry due to its diverse biological activities. Isoxazole compounds are known for their significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide an in-depth analysis of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC15_{15}H13_{13}N1_{1}O1_{1}S1_{1}
Molecular Weight269.33 g/mol
Melting Point155-158 °C
Boiling Point273.8 °C
Density1.261 g/cm³

Anticancer Activity

Research indicates that isoxazole derivatives exhibit notable anticancer properties. For instance, compounds related to isoxazole have shown effective inhibition against various cancer cell lines:

  • Mechanism : The anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest in cancer cells.
  • Case Study : In a study evaluating several isoxazole derivatives, one compound demonstrated an IC50_{50} value of 0.02 µM against MCF-7 breast cancer cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

Isoxazole derivatives are also recognized for their anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX):

  • Research Findings : A derivative exhibited significant inhibition of COX enzymes with an IC50_{50} value of 1.5 µM, showcasing its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial effects of isoxazole compounds have been explored extensively:

  • Efficacy : Compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Study Results : One study revealed that a related isoxazole compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting good antimicrobial potential .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of isoxazole derivatives:

  • Substituents Impact : Modifications on the phenyl ring or the introduction of electron-withdrawing groups significantly enhance anticancer activity. For example, adding a methoxy group at specific positions improved cytotoxicity against A549 lung cancer cells .

Q & A

Q. Optimization Tips :

  • Use substituent-tolerant catalysts (e.g., GO@Fe(ClO4)3 for electron-deficient aldehydes).
  • Monitor reaction progress via TLC or HPLC to prevent over-condensation.
  • Characterize products using melting points and spectroscopic data (1H/13C NMR, IR) to confirm Z-geometry .

How is geometric (Z/E) isomerism confirmed in 4-arylmethylene isoxazol-5(4H)-ones?

Basic Question
Methodological Answer:
The Z-configuration is determined via:

  • 1H NMR Spectroscopy : The exocyclic methylene proton (H-4) in Z-isomers appears as a singlet at δ 6.5–7.5 ppm due to restricted rotation, while E-isomers show coupling (J ≈ 12 Hz) .
  • 13C NMR : The carbonyl carbon (C-5) resonates at δ 165–170 ppm for Z-isomers, shifted upfield compared to E-forms .
  • X-ray Crystallography : Definitive confirmation of stereochemistry, as seen in derivatives like (E)-4-(4-bromobenzylidene)isoxazol-5(4H)-one .

What spectroscopic and analytical techniques are critical for structural elucidation of this compound?

Basic Question
Methodological Answer:

  • FT-IR : Confirm carbonyl (C=O) stretch at 1660–1680 cm⁻¹ and C=N at 1550–1600 cm⁻¹ .
  • 1H/13C NMR : Assign protons (e.g., aromatic, methylene) and carbons, with Z-isomers showing distinct splitting patterns .
  • Elemental Analysis : Validate purity (e.g., C, H, N % within 0.4% of theoretical values) .
  • Melting Point Comparison : Cross-reference with literature values (e.g., Z-isomers typically melt 10–20°C higher than E-forms) .

How can reaction mechanisms for multicomponent syntheses of isoxazol-5(4H)-ones be experimentally elucidated?

Advanced Question
Methodological Answer:

  • ESI-MS(/MS) Monitoring : Track intermediates in real-time. For example, in enzyme-catalyzed MCRs, ESI-MS identified a pathway involving oxime cyclization prior to Knoevenagel condensation .
  • Kinetic Modeling : Use time-resolved data to discard non-viable pathways (e.g., competing imine formation vs. oxime cyclization) .
  • Isotopic Labeling : Introduce 18O or deuterated reagents to trace oxygen sources in carbonyl groups .

What strategies are effective for evaluating biological activities (e.g., antioxidant, antibacterial) of isoxazol-5(4H)-one derivatives?

Advanced Question
Methodological Answer:

  • Antioxidant Assays :
    • DPPH Radical Scavenging : Measure IC50 values (e.g., derivatives with electron-donating groups show enhanced activity) .
    • FRAP Assay : Quantify Fe³⁺ reduction capacity (e.g., 4u: 3-phenyl-4-(3,4-dihydroxybenzylidene)isoxazol-5(4H)-one exhibited 85% activity at 100 µg/mL) .
  • Antibacterial Testing :
    • MIC Determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative strains (e.g., E. coli). Derivatives with thiophene or naphthyl groups show broad-spectrum activity .
    • Live-Cell Imaging : Fluorescent derivatives (e.g., 4t) can stain bacterial membranes or eukaryotic endosomes .

How can computational methods (e.g., DFT) predict electronic properties and reactivity of isoxazol-5(4H)-ones?

Advanced Question
Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (e.g., thiophene-substituted derivatives show lower band gaps, enhancing charge transfer) .
    • Simulate IR/NMR spectra for comparison with experimental data .
  • Molecular Docking : Screen derivatives against targets (e.g., E. coli CDP-ME kinase) to identify inhibitors. Docking scores correlate with IC50 values (e.g., isoxazol-5(4H)-one scaffolds inhibit at µM levels) .

What catalytic challenges arise in functionalizing isoxazol-5(4H)-ones, and how can side reactions be mitigated?

Advanced Question
Methodological Answer:

  • Byproduct Formation : Ruthenium-catalyzed rearrangements may yield tarry products due to decarboxylation. Mitigate via:
    • Hydrogen Bonding : Introduce H-bond donors (e.g., -OH groups) to stabilize intermediates .
    • Low-Temperature Conditions : Reduce thermal degradation (e.g., 40–60°C for Ru complexes) .
  • Catalyst Selection : Use recyclable nanocatalysts (e.g., GO@Fe(ClO4)3) to minimize metal leaching and improve yields .

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